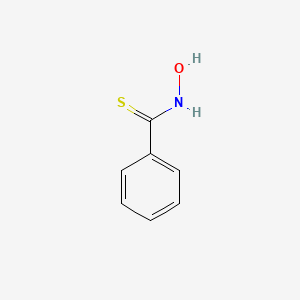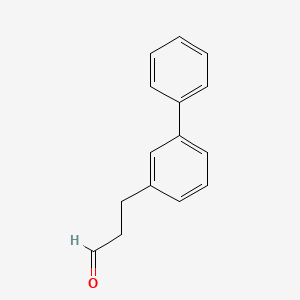
3-(3-Biphenylyl)propanal
Overview
Description
3-(1,1’-Biphenyl-3-yl)propanal is an organic compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(1,1’-Biphenyl-3-yl)propanal involves the following steps:
Reactants: 3-iodo-1,1′-biphenyl, tetrabutylammonium chloride, alkyl alcohol, sodium hydrogencarbonate, and palladium (II) acetate.
Solvent: Dry DMF (Dimethylformamide).
Chemical Reactions Analysis
Types of Reactions
3-(1,1’-Biphenyl-3-yl)propanal undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, leading to benzylic oxidation.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for benzylic bromination.
Major Products
Oxidation: Produces benzoic acid derivatives.
Reduction: Produces 3-(1,1’-Biphenyl-3-yl)propanol.
Substitution: Produces benzylic halides.
Scientific Research Applications
3-(1,1’-Biphenyl-3-yl)propanal is widely used in scientific research due to its versatile applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1’-Biphenyl-3-yl)propanal involves its interaction with specific molecular targets and pathways . The compound can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
3-(1,1’-Biphenyl-4-yl)propanal: Similar structure but with the biphenyl group attached at the 4-position.
Benzyl alcohol: A simpler structure with a hydroxyl group instead of an aldehyde.
Uniqueness
3-(1,1’-Biphenyl-3-yl)propanal is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(3-phenylphenyl)propanal |
InChI |
InChI=1S/C15H14O/c16-11-5-7-13-6-4-10-15(12-13)14-8-2-1-3-9-14/h1-4,6,8-12H,5,7H2 |
InChI Key |
JCFUBJSIMQRJLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CCC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bis[4-(4-hydroxyphenoxy)phenyl]methanone](/img/structure/B8498947.png)
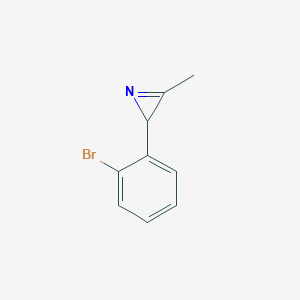
silane](/img/structure/B8498957.png)
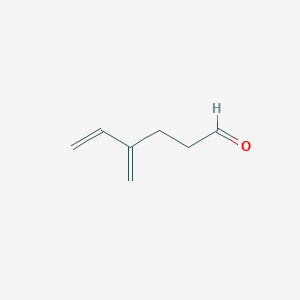
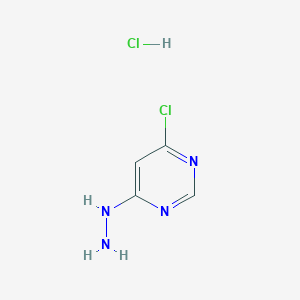
![4-[(1,1'-Biphenyl)-4-yl]-butylamine](/img/structure/B8498971.png)
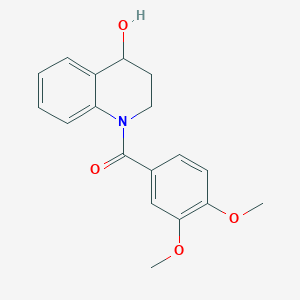
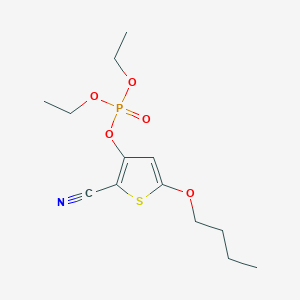
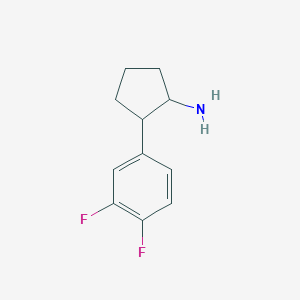
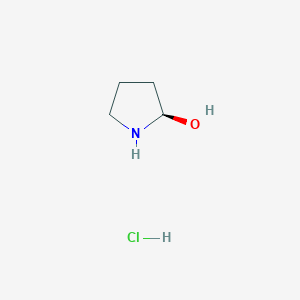
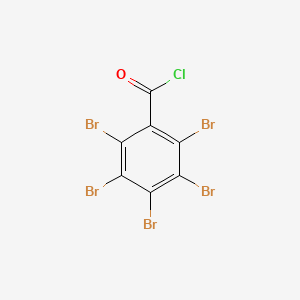
![Propanoic acid, 2-[[4-(trifluoromethyl)-2-pyridinyl]oxy]-](/img/structure/B8499035.png)
